molecular formula C40H44N2O4 B2987766 3-methylene-N1,N2-bis(4-(4-(tert-pentyl)phenoxy)phenyl)cyclopropane-1,2-dicarboxamide CAS No. 325764-26-9

3-methylene-N1,N2-bis(4-(4-(tert-pentyl)phenoxy)phenyl)cyclopropane-1,2-dicarboxamide

Cat. No. B2987766
M. Wt: 616.802
InChI Key: SINRXHSTPVXJOU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopropane ring at its core. Attached to this ring are two carboxamide groups, each linked to a phenyl ring. Each phenyl ring is further linked to a phenoxy group, which is in turn linked to a tert-pentyl group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. These would include characteristics like its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Characterization of Advanced Polymeric Materials

Research has focused on the synthesis of polyamic acids and the subsequent preparation of polyimide (PI) films through various heat treatment processes. These studies emphasize the correlation between the monomer structure and the resulting PI films' properties, including thermal and mechanical properties, optical transparency, and solubility. The introduction of specific functional groups, such as ether bonds, fluorine substituents, and sulfone groups, into the diamine monomers used in the synthesis has been shown to significantly influence these properties (Hara Jeon et al., 2022).

Enhancement of Polymer Solubility and Film Formation

The development of new polyamides with flexible main-chain ether linkages and ortho-phenylene units has been explored. These polyamides, synthesized from specific diamine and dicarboxylic acid precursors, demonstrate noncrystalline structures, high solubility in various solvents, and the ability to form transparent, flexible, and tough films. The inherent viscosities and thermal stability of these polyamides suggest their potential for various applications, highlighting the importance of molecular design in achieving desired material properties (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Catalytic and Bioremediation Applications

Certain complexes derived from similar structural motifs have been studied for their catalytic activities, including the polymerization of ethylene to produce polyethylene with varying molecular weights and efficiencies. The influence of substituents on the catalytic activity and the molecular weight of the resulting polyethylene underscores the potential of these complexes in tailoring polymerization processes to achieve specific polymer properties (H. Terao et al., 2006).

Additionally, enzymes hosted in reverse micelles have been investigated for the bioremediation of environmental pollutants, such as Bisphenol A (BPA). This approach enhances the solubility and stability of enzymes in organic media, offering a novel strategy for the degradation of hydrophobic phenolic compounds in non-aqueous environments (Urvish Chhaya & A. Gupte, 2013).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, it’s important to handle it with appropriate safety precautions to prevent exposure or harm .

Future Directions

The future directions for research involving this compound are not specified in the search results. Given its complex structure and potential applications in various fields, there are likely many possibilities for further exploration .

properties

IUPAC Name

1-N,2-N-bis[4-[4-(2-methylbutan-2-yl)phenoxy]phenyl]-3-methylidenecyclopropane-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N2O4/c1-8-39(4,5)27-10-18-31(19-11-27)45-33-22-14-29(15-23-33)41-37(43)35-26(3)36(35)38(44)42-30-16-24-34(25-17-30)46-32-20-12-28(13-21-32)40(6,7)9-2/h10-25,35-36H,3,8-9H2,1-2,4-7H3,(H,41,43)(H,42,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINRXHSTPVXJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C(C3=C)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)C(C)(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methylene-N1,N2-bis(4-(4-(tert-pentyl)phenoxy)phenyl)cyclopropane-1,2-dicarboxamide

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